molecular formula C20H25Br3N2 B14075602 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline

Cat. No.: B14075602
M. Wt: 533.1 g/mol
InChI Key: AOCXGRFUPVXNEY-UHFFFAOYSA-N
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Description

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline is a complex organic compound with the molecular formula C20H25Br3N2 This compound is characterized by its unique structure, which includes multiple bromine atoms and a cinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline typically involves multi-step organic reactions. One common method includes the bromination of a cinnoline derivative followed by the introduction of the dibromododec-1-enyl group. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective bromination of the desired positions on the cinnoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.

    Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the cinnoline core play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(1,2-dibromododec-1-enyl)pyridine
  • 4-Bromo-3-(1,2-dibromododec-1-enyl)quinoline
  • 4-Bromo-3-(1,2-dibromododec-1-enyl)benzene

Uniqueness

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline is unique due to its specific arrangement of bromine atoms and the cinnoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a cinnoline nucleus with brominated aliphatic chains. The synthesis of this compound can be achieved through various methodologies, including cyclization reactions involving arenediazonium salts. The synthesis pathway typically involves the diazotization of diacetylenic derivatives of anilines, followed by cyclization to yield the desired product .

PropertyValue
Molecular FormulaC16H18Br3N
Molecular Weight426.03 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Cinnoline derivatives have also been explored for their anticancer properties. A study demonstrated that related compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases . This suggests that this compound may also exhibit similar effects, warranting further investigation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of cinnoline derivatives showed that compounds with bromine substitutions had enhanced antibacterial activity compared to their non-brominated counterparts. The study utilized disk diffusion methods to assess efficacy against E. coli and Pseudomonas aeruginosa, revealing zones of inhibition significantly larger for brominated compounds .
  • Case Study on Anticancer Activity : In vitro studies on related cinnoline derivatives indicated that these compounds could inhibit the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, highlighting a potential pathway for therapeutic application .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in bacterial cells.
  • Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a critical mechanism for anticancer agents.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and death in susceptible cell types.

Properties

Molecular Formula

C20H25Br3N2

Molecular Weight

533.1 g/mol

IUPAC Name

4-bromo-3-(1,2-dibromododec-1-enyl)cinnoline

InChI

InChI=1S/C20H25Br3N2/c1-2-3-4-5-6-7-8-9-13-16(21)19(23)20-18(22)15-12-10-11-14-17(15)24-25-20/h10-12,14H,2-9,13H2,1H3

InChI Key

AOCXGRFUPVXNEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C(C1=C(C2=CC=CC=C2N=N1)Br)Br)Br

Origin of Product

United States

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